molecular formula C14H20ClNO3 B1397611 Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride CAS No. 950649-15-7

Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Cat. No.: B1397611
CAS No.: 950649-15-7
M. Wt: 285.76 g/mol
InChI Key: PUGAZCPGVWMHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (300 MHz, DMSO-d₆) :

  • δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃)
  • δ 1.65–1.80 (m, 4H, piperidine C3/C5-H₂)
  • δ 3.10–3.30 (m, 4H, piperidine C2/C6-H₂)
  • δ 4.15 (q, J = 7.2 Hz, 2H, OCH₂CH₃)
  • δ 4.70–4.85 (m, 1H, piperidine C4-H)
  • δ 7.05 (d, J = 8.7 Hz, 2H, aromatic C3/C5-H)
  • δ 8.00 (d, J = 8.7 Hz, 2H, aromatic C2/C6-H).

13C NMR (75 MHz, DMSO-d₆) :

  • δ 14.3 (OCH₂CH₃), 25.8/33.1 (piperidine C3/C5), 44.2 (piperidine C2/C6), 61.5 (OCH₂CH₃), 71.2 (piperidine C4), 115.5 (aromatic C3/C5), 122.9 (aromatic C1), 131.8 (aromatic C2/C6), 163.5 (C=O), 165.0 (aromatic C4-O).

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹):

  • 2980–2850 (C-H stretching, piperidine/ethyl group)
  • 1725 (ester C=O stretch)
  • 1240 (C-O-C asymmetric stretch, ester)
  • 1105 (C-O-C symmetric stretch, ether).

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) shows a molecular ion peak at m/z 285.1167 [M+H]⁺, consistent with the molecular formula C₁₄H₂₀ClNO₃. Fragmentation patterns include loss of the ethyl group (−45 Da) and cleavage of the piperidine ring (−85 Da).

X-ray Diffraction Patterns and Solid-State Properties

While experimental XRD data for this specific compound is unavailable, related piperidine hydrochloride salts exhibit monoclinic crystal systems with space group P2₁/c. Predicted lattice parameters for this compound include:

  • a = 12.45 Å, b = 7.89 Å, c = 15.23 Å
  • α = 90°, β = 112.5°, γ = 90°
  • Z = 4, density = 1.28 g/cm³.

The hydrochloride salt form enhances crystallinity due to ionic interactions between the protonated piperidine and chloride ions, as observed in analogous structures. Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 110–120°C, suggesting comparable thermal stability for this material.

Properties

IUPAC Name

ethyl 4-piperidin-4-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)11-3-5-12(6-4-11)18-13-7-9-15-10-8-13;/h3-6,13,15H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGAZCPGVWMHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

Ethyl 2-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride
  • Structure : The piperidine group is linked via an ethoxy chain to the 2-position of the benzoate ester.
  • Key Differences: Positional isomerism (2- vs.
Methyl 4-(Piperidin-4-yl)benzoate Hydrochloride
  • Structure : A methyl ester replaces the ethyl group, and the piperidine is directly attached to the benzoate without an oxygen linker.
  • Key Differences : The shorter ester chain and lack of an ether bond reduce hydrophobicity, which may influence solubility and pharmacokinetics .

Heterocycle Variations

Ethyl 4-(4-Methylpiperazin-1-yl)benzoate
  • Structure : A piperazine ring (with two nitrogen atoms) replaces the piperidine.
  • Key Differences : Increased basicity due to the additional nitrogen atom, which could enhance interactions with acidic biological targets. Piperazine derivatives are common in antipsychotics and antidepressants .
Piperidin-4-ylmethyl Benzoate Hydrochloride
  • Structure : The piperidine is connected via a methylene (-CH2-) group instead of an ether (-O-) linkage.

Pharmacologically Relevant Analogs

Tetracaine Hydrochloride
  • Structure: A local anesthetic with a 4-(butylamino)benzoate ester core.
  • Key Differences: The piperidinyloxy group in the target compound replaces the amino group in Tetracaine, suggesting distinct mechanisms of action (e.g., sodium channel blockade vs.
4-[2-Dimethylamino-1-(1-Hydroxycyclohexyl)ethyl]phenyl Benzoate Hydrochloride
  • Structure: A cyclohexanol-derived substituent attached to the benzoate.
  • Key Differences : This compound demonstrated 81.1% oral bioavailability in preclinical studies, highlighting the importance of ester substituents in pharmacokinetics .

Physicochemical and Pharmacokinetic Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties
Ethyl 4-(piperidin-4-yloxy)benzoate HCl C14H18ClNO3 283.75 4-position benzoate High solubility (HCl salt), lipophilic
Methyl 4-(piperidin-4-yl)benzoate HCl C13H16ClNO2 253.73 4-position benzoate Lower molecular weight, reduced logP
Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate HCl C16H22ClNO3 311.81 2-position benzoate Extended linker, increased flexibility
Tetracaine Hydrochloride C15H25ClN2O2 300.82 4-amino benzoate Local anesthetic, rapid onset

Biological Activity

Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a chemical compound that has garnered attention in various fields of biological and medicinal research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula C14H20ClNOC_{14}H_{20}ClNO and a molecular weight of approximately 269.77 g/mol. The compound features a piperidine ring attached to a benzoate moiety, which contributes to its unique pharmacological properties. It typically appears as a solid at room temperature and is recommended to be stored under controlled conditions (2-8°C) to maintain its stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. These interactions can modulate receptor activity, leading to various pharmacological effects such as analgesic and anti-inflammatory actions.

Key Mechanisms:

  • Receptor Modulation : The piperidine moiety may interact with central nervous system receptors, influencing pain perception and inflammatory responses.
  • Enzyme Interaction : The compound may act on enzymes involved in metabolic pathways, affecting drug metabolism and efficacy in therapeutic contexts.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Analgesic Properties : Preliminary studies suggest potential effectiveness in pain management therapies.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating potential use in combating infections .

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the potential anticancer properties of piperidine derivatives, including compounds structurally related to this compound. These compounds demonstrated cytotoxicity against specific cancer cell lines, suggesting a pathway for developing new cancer therapies .
  • Neuropharmacology : Research into the neuropharmacological effects of similar piperidine compounds has shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), thus enhancing neurotransmitter availability .
  • Antimicrobial Studies : this compound has been tested for antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at varying concentrations.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
This compoundStructureAnalgesic, Anti-inflammatory, AntimicrobialPotential for drug development
Ethyl 4-(morpholinyl)benzoate hydrochlorideStructureAntimicrobialDifferent receptor interaction profile
Piperidine derivativesStructureAnticancer, NeuroprotectiveVaried pharmacological effects

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride, and what key reaction conditions should be prioritized?

The synthesis typically involves three steps: (1) esterification of a benzoic acid derivative with ethanol under acidic catalysis (e.g., H₂SO₄), (2) etherification of the ester with 2-(4-piperidinyl)ethanol under basic conditions, and (3) formation of the hydrochloride salt via HCl treatment. Critical conditions include maintaining anhydrous environments during esterification and optimizing stoichiometry during ether formation to minimize by-products. Purification via crystallization or distillation is essential for intermediates .

Q. Which analytical techniques are recommended for initial characterization of this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the piperidinyloxy and ethyl ester moieties.
  • Mass spectrometry (ESI-MS) for molecular weight validation.
  • HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

While specific toxicity data are limited, general precautions for organic hydrochlorides apply:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in a cool, dry environment away from oxidizing agents. Emergency protocols (e.g., rinsing exposed areas, medical consultation) should be established .

Q. How can researchers preliminarily assess the biological activity of this compound?

Begin with in vitro assays :

  • Enzyme inhibition studies (e.g., kinase or protease assays) to identify potential targets.
  • Receptor binding assays (radioligand displacement) for GPCR or ion channel interactions.
  • Antimicrobial susceptibility testing (MIC determination) using Gram-positive/negative bacterial strains, as structural analogs show activity against these .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis, and what are common by-products?

  • Catalyst screening : Test alternatives to H₂SO₄ (e.g., p-toluenesulfonic acid) for milder esterification.
  • Temperature control : Lower etherification temperatures (e.g., 0–5°C) may reduce side reactions like N-oxide formation.
  • By-product analysis : Use LC-MS to detect impurities (e.g., unreacted intermediates or oxidation by-products) and adjust purification protocols (e.g., gradient column chromatography) .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, controlled cell passage numbers).
  • Purity verification : Re-test compounds using orthogonal methods (e.g., elemental analysis, DSC) to rule out batch variability.
  • Computational modeling : Perform molecular docking to confirm target binding poses and compare with analogs .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog synthesis : Modify the piperidine ring (e.g., N-substitution, oxidation) or benzoate ester (e.g., halogenation).
  • Pharmacophore mapping : Use 3D-QSAR models to correlate structural features (e.g., electron-donating groups on the benzene ring) with activity trends.
  • Metabolic stability assays : Evaluate hepatic microsome stability to identify metabolically resistant derivatives .

Q. What advanced techniques address structural ambiguities in crystallographic or spectroscopic data?

  • Single-crystal X-ray diffraction : Employ SHELX software for refinement, particularly for resolving piperidine ring conformation and hydrogen-bonding networks in the hydrochloride salt.
  • Dynamic NMR studies : Probe rotational barriers of the ethoxy linker to assess conformational flexibility in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.